1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves the reaction of 1,2-bis(2-chloroethoxy)ethane with benzene derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired E/Z mixture . Industrial production methods may involve large-scale reactors and purification processes to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its role as an impurity in pharmaceutical compounds and its potential effects on drug efficacy and safety.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene can be compared with other similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: A related compound with similar chemical properties and reactivity
Bis(2-chloroethyl)ether: Another compound with chloroethyl groups, used in various chemical reactions
The uniqueness of 1,1’-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene lies in its specific structure and the presence of the E/Z mixture, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C18H18Cl2 |
---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
[(Z)-1,6-dichloro-4-phenylhex-3-en-3-yl]benzene |
InChI |
InChI=1S/C18H18Cl2/c19-13-11-17(15-7-3-1-4-8-15)18(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2/b18-17- |
InChI-Schlüssel |
SXTVIOFHRJVNOT-ZCXUNETKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/CCCl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.